molecular formula C23H25N3O3 B6940581 (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone

(2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone

Cat. No.: B6940581
M. Wt: 391.5 g/mol
InChI Key: RWLNFIQWZBAEMQ-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine intermediates with the (2-ethylphenyl) group using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways suggests it could be developed into drugs for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmission and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethylphenyl)-[4-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
  • (2-Ethylphenyl)-[4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
  • (2-Ethylphenyl)-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone

Uniqueness

What sets (2-Ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group on the phenyl ring enhances its ability to participate in hydrogen bonding and other interactions, potentially increasing its efficacy in biological systems.

Properties

IUPAC Name

(2-ethylphenyl)-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-16-8-4-5-9-18(16)23(27)26-14-12-17(13-15-26)21-24-22(29-25-21)19-10-6-7-11-20(19)28-2/h4-11,17H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLNFIQWZBAEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NOC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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